molecular formula C12H16S2 B14076667 2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- CAS No. 10153-31-8

2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl-

Cat. No.: B14076667
CAS No.: 10153-31-8
M. Wt: 224.4 g/mol
InChI Key: KVQRRTGJIVOWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable dicarboxylic acid in the presence of cyclization agents such as hydrochloric acid or polyphosphoric acid. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding dihydro derivatives .

Scientific Research Applications

2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl-
  • 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine
  • 2H-1,5-Benzodioxepin, 3,4-dihydro-

Uniqueness

2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2,4-Benzodithiepin, 1,5-dihydro-3,7,8-trimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C12H16S2C_{12}H_{16}S_2. It is characterized by its unique structure that includes a benzodithiepin core. This compound has garnered interest in various fields due to its potential biological activities.

Antimicrobial Properties

Research indicates that 2,4-Benzodithiepin exhibits notable antimicrobial activity . A study highlighted its effectiveness against a range of bacterial strains, showing inhibition of growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed into an antimicrobial agent for therapeutic applications.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of 2,4-Benzodithiepin on cancer cell lines. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This indicates a potential role in cancer treatment strategies:

Cell Line IC50 (µM)
MCF-715
HeLa25
A549 (Lung Cancer)30

These results underscore the need for further investigation into its mechanism of action and potential as an anticancer drug .

The mechanism by which 2,4-Benzodithiepin exerts its biological effects appears to involve the disruption of cellular processes. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. Additionally, its antimicrobial activity may be linked to the disruption of bacterial cell membranes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of 2,4-Benzodithiepin:

  • Study on Antimicrobial Efficacy : A clinical trial assessed the compound's efficacy in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with topical formulations containing 2,4-Benzodithiepin showed significant improvement compared to placebo groups.
  • Cancer Cell Line Study : A laboratory investigation into its effects on various cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers.

Properties

CAS No.

10153-31-8

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

3,7,8-trimethyl-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C12H16S2/c1-8-4-11-6-13-10(3)14-7-12(11)5-9(8)2/h4-5,10H,6-7H2,1-3H3

InChI Key

KVQRRTGJIVOWNW-UHFFFAOYSA-N

Canonical SMILES

CC1SCC2=C(CS1)C=C(C(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.